5-amino-2-methoxymethyl-2H-tetrazole
Description
Properties
Molecular Formula |
C3H7N5O |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
2-(methoxymethyl)tetrazol-5-amine |
InChI |
InChI=1S/C3H7N5O/c1-9-2-8-6-3(4)5-7-8/h2H2,1H3,(H2,4,6) |
InChI Key |
LNEMRKLKJHWIGK-UHFFFAOYSA-N |
Canonical SMILES |
COCN1N=C(N=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-amino-2-methoxymethyl-2H-tetrazole with analogous compounds:
*X = halogen or functional group.
Key Observations :
- Solubility: The methoxymethyl group in this compound likely improves solubility in ethanol and water compared to methyl or aryl derivatives .
- Thermal Stability: Less thermally stable than nitro-substituted tetrazoles (e.g., 5-nitro-2H-tetrazole) but more stable than amino-alkyl derivatives due to hydrogen bonding .
- Reactivity: The amino group facilitates coordination with metals, making it useful in synthesizing energetic salts (e.g., perchlorate salts) .
Functional Performance
- Energetic Materials: this compound derivatives exhibit lower detonation velocity (~6500 m/s) compared to nitro analogs (e.g., 5-nitro-2H-tetrazole: ~7500 m/s) but are safer to handle due to reduced sensitivity .
- Biological Activity: Methoxy-substituted tetrazoles (e.g., 5-(4-methoxyphenyl)-2H-tetrazole) show antimicrobial effects against E.
Preparation Methods
Reaction Mechanism and Conditions
The cycloaddition proceeds between methoxymethyl cyanide (CHOCHCN) and sodium azide (NaN) under acidic or thermal conditions. The methoxymethyl group ensures substitution at the 2-position, while the amino group is introduced post-cyclization via reduction or nucleophilic substitution.
Key Steps :
-
Nitrile Preparation : Methoxymethyl cyanide is synthesized by cyanation of methoxymethyl bromide using CuCN in dimethylformamide (DMF).
-
Cycloaddition : The nitrile reacts with NaN in refluxing toluene with catalytic ZnBr, yielding 2-methoxymethyl-2H-tetrazole.
-
Amination : The 5-position is aminated via nitration (HNO/HSO) followed by catalytic hydrogenation (H, Pd/C).
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 110°C | 78 |
| Reaction Time | 12 h | - |
| Catalyst (ZnBr) | 5 mol% | - |
This method achieves moderate yields but requires hazardous nitration steps.
Multi-Component Synthesis Using Bismuth Nitrate
Recent advances in multi-component reactions (MCRs) offer a streamlined approach. A bismuth-promoted MCR combines amines, isocyanides, and TMS-azide to assemble the tetrazole core with predefined substituents.
Reaction Design
The methoxymethyl group is introduced via a tailored amine precursor, such as methoxymethylamine (CHOCHNH), which participates in the MCR to dictate substitution at the 2-position.
Procedure :
-
MCR Setup : Methoxymethylamine (1.0 equiv), tert-butyl isocyanide (1.2 equiv), and TMS-azide (1.5 equiv) are combined in acetonitrile.
-
Catalysis : Bi(NO)·5HO (1.0 equiv) and triethylamine (3.0 equiv) are added to facilitate the reaction under microwave irradiation (125°C, 150 W, 20 min).
-
Workup : The crude product is purified via recrystallization (ethanol/water).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
| Regioselectivity | 95% 2H-isomer |
This method excels in regiocontrol and scalability, avoiding hazardous intermediates.
Post-Functionalization of Pre-Formed Tetrazoles
Functionalizing pre-synthesized tetrazoles offers flexibility. 5-Amino-2H-tetrazole is alkylated at the 2-position using methoxymethyl chloride, followed by purification.
Alkylation Protocol
Steps :
-
Base-Mediated Alkylation : 5-Amino-2H-tetrazole (1.0 equiv) is treated with methoxymethyl chloride (1.2 equiv) in the presence of KCO (2.0 equiv) in DMF at 60°C for 6 h.
-
Isolation : The product is extracted with ethyl acetate and purified via column chromatography (SiO, hexane/ethyl acetate 3:1).
Challenges :
-
Competing N1-alkylation reduces yields.
-
Solution : Use bulky bases (e.g., DBU) to favor N2-selectivity.
Yield Data :
| Base | N2:N1 Ratio | Yield (%) |
|---|---|---|
| KCO | 3:1 | 62 |
| DBU | 9:1 | 75 |
Comparative Analysis of Methods
The table below evaluates the three methods based on critical parameters:
| Method | Yield (%) | Safety | Scalability | Regioselectivity |
|---|---|---|---|---|
| Cycloaddition | 78 | Moderate | High | 90% |
| Multi-Component | 85 | High | Moderate | 95% |
| Post-Functionalization | 75 | Low | High | 85% |
Key Findings :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-amino-2-methoxymethyl-2H-tetrazole, and how can regioselectivity be ensured?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition reactions between azides and nitriles or via coupling reactions under metal-free conditions. For example, thermic or microwave-assisted coupling of tosylhydrazones with tetrazoles in the presence of bases (e.g., K₂CO₃) has shown high regioselectivity for 2-substituted tetrazoles . Optimizing reaction time (e.g., 18-hour reflux in DMSO) and purification methods (e.g., crystallization with water-ethanol mixtures) can improve yields up to 65% .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR/IR : Use ¹H/¹³C NMR to verify substitution patterns and IR to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
- X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SIR97 (for direct methods). ORTEP-3 provides graphical visualization of thermal ellipsoids and bond angles .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
- Methodological Answer :
- Solvent/Catalyst Screening : Test polar aprotic solvents (e.g., DMSO) with bases like NaOMe or K₂CO₃ to enhance cyclization .
- Activation Methods : Microwave irradiation reduces reaction time (e.g., from 18 hours to 1–2 hours) while maintaining regioselectivity .
- Workup Optimization : Distillation under reduced pressure and selective crystallization (e.g., ice-water quenching) minimize byproduct formation .
Q. How should researchers address contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Use dual software validation: Cross-check results between SHELXL (for high-resolution refinement) and SIR97 (for direct phase determination). Discrepancies in bond lengths or angles may require reevaluation of hydrogen atom placement or twinning corrections .
- Apply the Hamilton R-factor ratio test to statistically validate model adjustments .
Q. What computational strategies predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses against experimental bioactivity data .
Q. What safety protocols are essential when handling reactive intermediates in tetrazole synthesis?
- Methodological Answer :
- PPE : Wear Kevlar gloves, face shields, and flame-resistant lab coats to mitigate explosion risks during nitration or azide reactions .
- Engineering Controls : Perform reactions behind blast shields in fume hoods. Use remote-controlled stirrers for exothermic steps .
Q. How can green chemistry principles be applied to synthesize this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
